2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine
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Overview
Description
2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring bound to a phenyl group and an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE typically involves the reaction of 3-methyl-1H-pyrazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE involves its interaction with specific molecular targets. It is known to inhibit cAMP-dependent protein kinase catalytic subunit alpha, which plays a role in various cellular processes. This inhibition can affect signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, such as fipronil and ethiprole.
Phenethylamines: Compounds with a phenethylamine structure, including amphetamine and methamphetamine.
Uniqueness
2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE is unique due to its specific substitution pattern on the pyrazole ring and its ethanamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-9-12(8-14-15-9)11-4-2-10(3-5-11)6-7-13/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
ILTOXASLQDKYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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